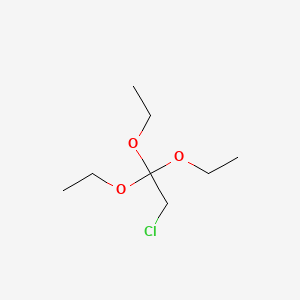
3-Chloro-2,4-difluoronitrobenzene
Overview
Description
3-Chloro-2,4-difluoronitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H2ClF2NO2 .
Synthesis Analysis
The synthesis of 3-Chloro-2,4-difluoronitrobenzene can be achieved by heating a polychloronitrobenzene or chloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride in the presence of sulpholane . This method is applicable where a chlorine substituent is in the para position with respect to the nitro group and, in addition, even where other unaffected substituents, e.g. chlorine, are present in the meta position .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluoronitrobenzene can be viewed using Java or Javascript . The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
Chemical Reactions Analysis
A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene .
Physical And Chemical Properties Analysis
3-Chloro-2,4-difluoronitrobenzene has a melting point of 41-43°C and a predicted boiling point of 243.0±35.0 °C . It has a predicted density of 1.591±0.06 g/cm3 . It is soluble in Methanol .
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
3-Chloro-2,4-difluoronitrobenzene can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation . It also suitable for pharmacokinetics .
Preparation of Fluoronitrobenzene
3-Chloro-2,4-difluoronitrobenzene can be used in the preparation of fluoronitrobenzenes . The method involves heating a polychloronitrobenzene or chloronitrobenzene containing a chlorine atom in the para position with respect to the nitro group with an alkali metal fluoride in the presence of sulpholane .
Synthesis of 2,4-Difluoro-5-Nitrobenzenesulfonic Acid
2,4-Difluoronitrobenzene, which can be derived from 3-Chloro-2,4-difluoronitrobenzene, has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction .
Synthesis of Resin-Bound 2-Arylaminobenzimidazoles
2,4-Difluoronitrobenzene, which can be derived from 3-Chloro-2,4-difluoronitrobenzene, has been used in the synthesis of resin-bound 2-arylaminobenzimidazoles .
Thermochemical Studies
3,4-Difluoronitrobenzene, which can be derived from 3-Chloro-2,4-difluoronitrobenzene, has been used in experimental and computational thermochemical studies .
Preparation of Xanthones and Acridones
3,4-Difluoronitrobenzene, which can be derived from 3-Chloro-2,4-difluoronitrobenzene, has been used in the preparation of xanthones and acridones .
Mechanism of Action
Target of Action
It is known that nitrobenzene compounds often interact with various enzymes and proteins within the cell .
Mode of Action
3-Chloro-2,4-difluoronitrobenzene, like other nitrobenzene compounds, likely undergoes a nucleophilic aromatic substitution reaction . In this reaction, a nucleophile, which is a species rich in electrons, attacks an aromatic-ring carbon, forming a negatively charged intermediate known as a Meisenheimer complex . This complex then undergoes a series of transformations, leading to the substitution of one of the substituents in the aromatic ring .
Biochemical Pathways
It is known that nitrobenzene compounds can interfere with various cellular processes due to their reactivity with cellular proteins and enzymes .
Pharmacokinetics
It is soluble in methanol , which suggests that it may be absorbed in the body when ingested or inhaled. Its distribution, metabolism, and excretion would depend on its chemical properties and how it interacts with the body’s physiological systems.
Result of Action
Given its potential reactivity with cellular proteins and enzymes, it could potentially disrupt normal cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-2,4-difluoronitrobenzene. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its solubility in methanol suggests that it could potentially be affected by the presence of certain solvents in its environment.
Safety and Hazards
3-Chloro-2,4-difluoronitrobenzene is classified as corrosive . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and keep away from heat/sparks/open flames/hot surfaces .
Future Directions
3-Chloro-2,4-difluoronitrobenzene is an important intermediate used in the synthesis of various compounds. The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene . This could open up new avenues for the synthesis of other fluorinated compounds.
properties
IUPAC Name |
2-chloro-1,3-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVBVNKEMCGZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278833 | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluoronitrobenzene | |
CAS RN |
3847-58-3 | |
| Record name | 2-Chloro-1,3-difluoro-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3847-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3847-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-2,4-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,4-difluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-2,4-DIFLUORONITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)








